molecular formula C8H11Cl3N2O B14591462 N-Butyl-2,2,2-trichloro-N-(cyanomethyl)acetamide CAS No. 61555-49-5

N-Butyl-2,2,2-trichloro-N-(cyanomethyl)acetamide

Cat. No.: B14591462
CAS No.: 61555-49-5
M. Wt: 257.5 g/mol
InChI Key: QEBADNMQWFAIKP-UHFFFAOYSA-N
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Description

N-Butyl-2,2,2-trichloro-N-(cyanomethyl)acetamide is an organic compound with the molecular formula C₈H₁₁Cl₃N₂O It is characterized by the presence of a butyl group, three chlorine atoms, a cyanomethyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-2,2,2-trichloro-N-(cyanomethyl)acetamide typically involves the reaction of butylamine with trichloroacetonitrile, followed by the addition of acetic anhydride. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-2,2,2-trichloro-N-(cyanomethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

N-Butyl-2,2,2-trichloro-N-(cyanomethyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-Butyl-2,2,2-trichloro-N-(cyanomethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-Butyl-2,2,2-trichloroacetamide
  • N-Butyl-2,2,2-trichloro-N-(methyl)acetamide
  • N-Butyl-2,2,2-trichloro-N-(ethyl)acetamide

Uniqueness

N-Butyl-2,2,2-trichloro-N-(cyanomethyl)acetamide is unique due to the presence of the cyanomethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

61555-49-5

Molecular Formula

C8H11Cl3N2O

Molecular Weight

257.5 g/mol

IUPAC Name

N-butyl-2,2,2-trichloro-N-(cyanomethyl)acetamide

InChI

InChI=1S/C8H11Cl3N2O/c1-2-3-5-13(6-4-12)7(14)8(9,10)11/h2-3,5-6H2,1H3

InChI Key

QEBADNMQWFAIKP-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC#N)C(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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